molecular formula C12H15ClN2 B13287609 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile

4-Chloro-2-[(3-methylbutyl)amino]benzonitrile

Cat. No.: B13287609
M. Wt: 222.71 g/mol
InChI Key: KNWTWIFARXZJFL-UHFFFAOYSA-N
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Description

4-Chloro-2-[(3-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and an amino group attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzonitrile.

    Amination: The 4-chlorobenzonitrile undergoes an amination reaction with 3-methylbutylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of 4-chlorobenzonitrile and 3-methylbutylamine.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(3-methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while hydrolysis can produce amides or carboxylic acids.

Scientific Research Applications

4-Chloro-2-[(3-methylbutyl)amino]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzonitrile: Similar structure but with an amino group instead of the 3-methylbutylamino group.

    2-Chloro-4-aminobenzonitrile: Another isomer with the amino group in a different position.

    4-Chloro-2-aminobenzonitrile: Similar structure with an amino group directly attached to the benzene ring.

Uniqueness

4-Chloro-2-[(3-methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-(3-methylbutylamino)benzonitrile

InChI

InChI=1S/C12H15ClN2/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9,15H,5-6H2,1-2H3

InChI Key

KNWTWIFARXZJFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

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